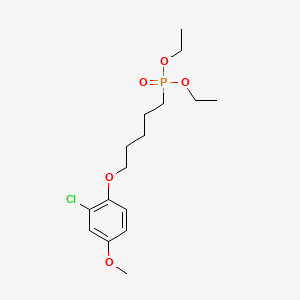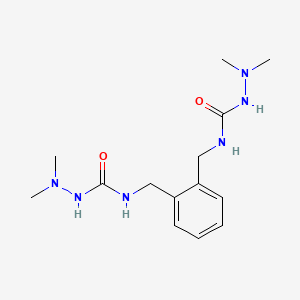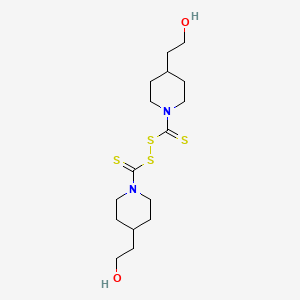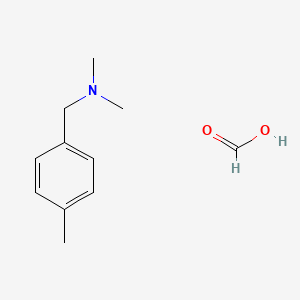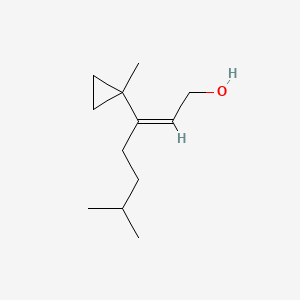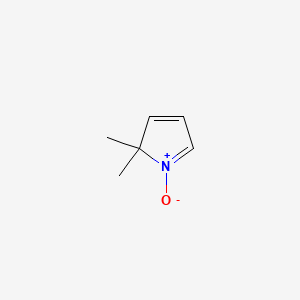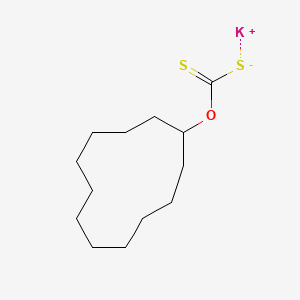
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt is a chemical compound with the molecular formula C13H24KOS2 and a molecular weight of 299.55736 g/mol . This compound is known for its unique structure, which includes a cyclododecyl group attached to a dithiocarbonate moiety. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of O-Cyclododecyl hydrogen dithiocarbonate, potassium salt typically involves the reaction of cyclododecanol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction conditions usually require a solvent like ethanol or methanol and are carried out under reflux to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Análisis De Reacciones Químicas
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dithiocarbonate group into thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Aplicaciones Científicas De Investigación
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism by which O-Cyclododecyl hydrogen dithiocarbonate, potassium salt exerts its effects involves the interaction of its dithiocarbonate group with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological activities .
Comparación Con Compuestos Similares
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt can be compared with other similar compounds, such as:
O-Cyclohexyl hydrogen dithiocarbonate, potassium salt: This compound has a similar structure but with a cyclohexyl group instead of a cyclododecyl group. It exhibits different reactivity and properties due to the smaller ring size.
O-Cyclooctyl hydrogen dithiocarbonate, potassium salt: With a cyclooctyl group, this compound also shows distinct chemical behavior compared to the cyclododecyl derivative. The uniqueness of this compound lies in its larger ring size, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
93923-76-3 |
|---|---|
Fórmula molecular |
C13H23KOS2 |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
potassium;cyclododecyloxymethanedithioate |
InChI |
InChI=1S/C13H24OS2.K/c15-13(16)14-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11H2,(H,15,16);/q;+1/p-1 |
Clave InChI |
GZFXPNIHXINOKX-UHFFFAOYSA-M |
SMILES canónico |
C1CCCCCC(CCCCC1)OC(=S)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
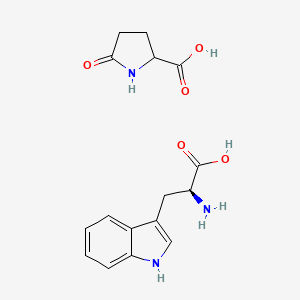
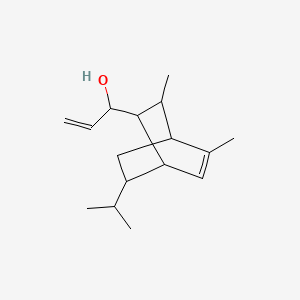
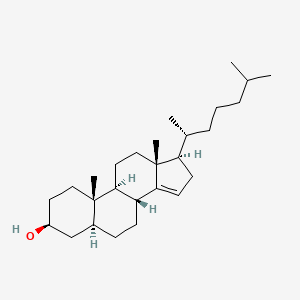
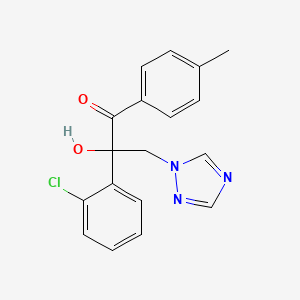

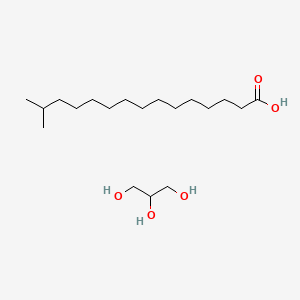
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
